molecular formula C11H14N2OS B14906302 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14906302
M. Wt: 222.31 g/mol
InChI Key: ZEQDZNROFVSLKG-UHFFFAOYSA-N
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Description

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a compound with a complex structure that includes a thiophene ring, a methyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of thiophen-3-ylmethylamine with propargyl bromide to form an intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce primary or secondary amines.

Scientific Research Applications

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring and acetamide moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Acetamide derivatives: Compounds with acetamide groups but different aromatic rings.

Uniqueness

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of a thiophene ring, a methyl group, and an acetamide moiety

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-[methyl(thiophen-3-ylmethyl)amino]-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H14N2OS/c1-3-5-12-11(14)8-13(2)7-10-4-6-15-9-10/h1,4,6,9H,5,7-8H2,2H3,(H,12,14)

InChI Key

ZEQDZNROFVSLKG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)CC(=O)NCC#C

Origin of Product

United States

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